Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

This 1,3-difunctionalized cyclobutane building block delivers conformational restriction unattainable with mono-substituted analogs. Orthogonal methyl ester, methylamino, and methoxy groups enable diverse synthetic elaboration. The hydrochloride salt ensures enhanced aqueous solubility and long-term stability versus the free base. Supplied at ≥95% purity in scales from 50 mg to 10 g, it is ideal for fragment-based screening, peptidomimetic synthesis, and CNS lead optimization programs.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67
CAS No. 2173996-22-8
Cat. No. B2918130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride
CAS2173996-22-8
Molecular FormulaC8H16ClNO3
Molecular Weight209.67
Structural Identifiers
SMILESCNC1(CC(C1)OC)C(=O)OC.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-9-8(7(10)12-3)4-6(5-8)11-2;/h6,9H,4-5H2,1-3H3;1H
InChIKeyABMMHEUDUBODEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS 2173996-22-8): Procurement-Relevant Identity and Class Profile


Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS 2173996-22-8) is a 1,3-difunctionalized cyclobutane building block supplied as a hydrochloride salt with ≥95% purity . It possesses a molecular formula of C₈H₁₆ClNO₃ and a molecular weight of 209.7 g/mol . The compound features a puckered cyclobutane ring simultaneously substituted at the 1-position with a methylamino group and a methyl ester, and at the 3-position with a methoxy group [1]. This substitution pattern places it within the emerging class of 1,3-difunctionalized cyclobutane scaffolds valued in medicinal chemistry for their conformational restriction, increased sp³ character (Fsp³), and capacity to serve as non-planar bioisosteres [1]. The compound is commercially available from multiple suppliers including Sigma Aldrich (Enamine), Biosynth (via CymitQuimica), and Biozol, typically as a powder stored at room temperature .

Why Generic Substitution of Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride Is Scientifically Unreliable


Cyclobutane building blocks with seemingly minor structural variations can exhibit substantially different physicochemical and pharmacological properties that preclude simple interchangeability [1]. The simultaneous presence of both the 3-methoxy and 1-methylamino substituents on the cyclobutane ring differentiates this compound from more common analogs that carry only one polar substituent [2]. In the broader medicinal chemistry literature, 1,3-difunctionalized cyclobutanes are recognized as an emerging privileged scaffold precisely because their puckered linear geometry imposes conformational restriction that mono-substituted or differently substituted cyclobutanes cannot replicate [2][3]. Furthermore, the hydrochloride salt form enhances aqueous solubility and long-term stability compared to the free base, while the methyl ester provides orthogonal reactivity distinct from the corresponding carboxylic acid [3]. The quantitative evidence below demonstrates measurable differences in topological polar surface area (TPSA), hydrogen-bonding capacity, and molecular complexity between this compound and its closest commercially available structural analogs.

Quantitative Differentiation Evidence for Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride vs. Closest Analogs


Topological Polar Surface Area (TPSA): 47.6 Ų vs. 38.3 Ų for the 3-(Methylamino) Analog Without 3-Methoxy

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 47.6 Ų, compared to 38.3 Ų for the closest analog methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS 2138194-48-4), which lacks the 3-methoxy group [1][2]. This represents a +9.3 Ų absolute difference, or approximately a 24.3% relative increase in polar surface area [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bond Acceptor Count: 4 vs. 3 — Methoxy Oxygen as an Additional Pharmacophoric Element

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms (two ester oxygens, one methoxy oxygen, and one amine nitrogen), compared to only 3 HBA atoms for the des-methoxy analog methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS 2138194-48-4) [1][2]. The additional HBA arises from the 3-methoxy oxygen atom, which is absent in the comparator [1]. Both compounds share 2 hydrogen bond donor (HBD) atoms from the protonated methylamino group [1][2].

Fragment-Based Drug Discovery Structure-Based Design Ligand Efficiency

Molecular Complexity: Complexity Index 175 vs. 130 — Enhanced 3D Character from 1,3-Disubstitution

The target compound has a computed molecular complexity index of 175 and 4 rotatable bonds, compared to a complexity index of 130 and 3 rotatable bonds for the analog methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS 2138194-48-4) [1][2]. The higher complexity reflects the additional substitution (3-methoxy group) and the resulting increase in the number of heavy atoms (13 vs. 11) [1][2]. In the context of medicinal chemistry, 1,3-difunctionalized cyclobutanes are recognized as privileged scaffolds that introduce non-planar, three-dimensional geometry into drug candidates, increasing the fraction of sp³-hybridized carbons (Fsp³) and contributing to improved physicochemical and pharmacokinetic profiles [3].

Molecular Complexity Fsp³ Escape from Flatland Screening Library Design

Methyl Ester vs. Carboxylic Acid: TPSA Differential of 47.6 Ų vs. 59 Ų and Orthogonal Synthetic Utility

The target compound is the methyl ester hydrochloride (TPSA 47.6 Ų), in contrast to the corresponding carboxylic acid analog 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid (TPSA 59 Ų for the cis-(1s,3s) stereoisomer; free base MW 159 Da, hydrochloride salt MW 195.64 Da) [1][2]. The ester form has a 11.4 Ų lower TPSA (approximately 19.3% lower) compared to the free carboxylic acid [1][2].

Synthetic Chemistry Prodrug Design Permeability Optimization

Conformational Restriction and Metabolic Stability: Class-Level Evidence for 1,3-Difunctionalized Cyclobutane Scaffolds in Drug Candidates

Published reviews on cyclobutanes in small-molecule drug candidates establish that cyclobutane rings confer multiple pharmacological benefits including conformational restriction, increased metabolic stability, reduced planarity, and the ability to serve as bioisosteres for aryl rings or flexible alkyl linkers [1][2]. Specifically, 1,3-disubstituted cyclobutanes adopt a puckered linear geometry that can function as a conformationally restricted alternative to ethyl or propyl linkers or as an aryl isostere with decreased planarity [2]. The Nature Communications 2024 paper further demonstrates that cyclobutane installation enables 'rapid access to valuable drug molecules that require conformational restriction' and highlights the scaffold's role in the 'escape from flatland' paradigm of drug design [3]. While these benefits are class-level rather than compound-specific, they apply directly to the target compound by virtue of its 1,3-difunctionalized cyclobutane core structure.

Conformational Restriction Metabolic Stability Bioisosteric Replacement Drug Design

Procurement-Relevant Application Scenarios for Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride


Fragment-Based Drug Discovery (FBDD) Library Design Requiring 3D-Enriched, Non-Planar Building Blocks

The target compound's 1,3-difunctionalized cyclobutane scaffold with TPSA of 47.6 Ų and 4 hydrogen bond acceptors [1] makes it a valuable addition to fragment libraries designed under the 'escape from flatland' paradigm. As established in Evidence Item 5, 1,3-disubstituted cyclobutanes provide conformational restriction and reduced planarity compared to aryl-based fragments [2]. The dual methoxy and methylamino substitution provides two distinct vectors for target engagement (a hydrogen bond acceptor and a charged/chargeable amine at physiological pH), while the methyl ester offers a synthetic handle for fragment elaboration [1]. The compound's intermediate TPSA and molecular weight (209.7 g/mol) fall within typical fragment-like property space, making it suitable for both biophysical and biochemical screening cascades [1].

Synthesis of Conformationally Restricted Peptidomimetics and Amino Acid Surrogates

As a cyclobutane α,α-disubstituted amino acid derivative, this compound can serve as a building block for conformationally constrained peptidomimetics. Evidence Item 3 demonstrates that the compound's molecular complexity (index 175) and 1,3-disubstitution pattern provide enhanced three-dimensionality compared to simpler cyclobutane amino acids (complexity 130) [1]. The methyl ester form (Evidence Item 4) enables standard peptide coupling chemistry (e.g., saponification to free acid followed by amide bond formation), while the hydrochloride salt ensures adequate solubility in polar aprotic solvents commonly used in peptide synthesis . The class-level evidence (Evidence Item 5) supports the expectation that incorporating this constrained cyclobutane core into peptide backbones can improve metabolic stability and conformational preorganization for target binding [2].

CNS Drug Discovery Programs Requiring Balanced Solubility-Permeability Profiles

The compound's TPSA of 47.6 Ų (Evidence Item 1) places it in an intermediate range that balances aqueous solubility with membrane permeability — a critical consideration for CNS-targeted programs where blood-brain barrier penetration is required [1]. Compared to the carboxylic acid analog (TPSA 59 Ų), the methyl ester form offers approximately 19% lower polar surface area, which predicts superior passive membrane permeability (Evidence Item 4) [3]. The methylamino group, protonated at physiological pH, can engage in ionic interactions with aspartate or glutamate residues commonly found in CNS receptor binding pockets (e.g., NMDA receptors), as supported by the broader aminocyclobutane patent literature describing NMDA antagonist activity for structurally related compounds [4].

Synthetic Methodology Development Involving 1,3-Difunctionalized Cyclobutane Intermediates

The target compound's orthogonal functional groups (methyl ester at C1, methylamino at C1, methoxy at C3) provide a versatile platform for synthetic methodology development. The methyl ester can be selectively reduced, hydrolyzed, or converted to amides; the methylamino group can undergo reductive amination, acylation, or sulfonylation; and the methoxy group can serve as a directing group or be demethylated to the alcohol [1]. The commercial availability of the compound in quantities from 50 mg to 10 g (from Enamine/Sigma Aldrich and Biosynth/CymitQuimica) supports both reaction optimization studies and scale-up campaigns . The defined diastereomeric composition (mixture) also provides a benchmark for developing stereoselective transformations on the cyclobutane scaffold, consistent with the current research emphasis on diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes documented in the primary literature [2].

Quote Request

Request a Quote for Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.